molecular formula C22H19N3O5S B12202614 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12202614
M. Wt: 437.5 g/mol
InChI Key: KKJXZEWJAWRTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-[3-(3,4-Dimethoxyphenyl)-1,2,4-Thiadiazol-5-yl]-6,8-Dimethyl-4-Oxo-4H-Chromene-2-Carboxamide

This compound is a structurally complex molecule combining a chromene backbone with a 1,2,4-thiadiazole ring and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C22H19N3O5S , with a molecular weight of 437.5 g/mol . The compound’s architecture includes:

  • A 4-oxo-4H-chromene core substituted with methyl groups at positions 6 and 8.
  • A carboxamide linkage at position 2 of the chromene, connected to a 1,2,4-thiadiazole ring.
  • A 3,4-dimethoxyphenyl group attached to the thiadiazole moiety.
Property Value
Molecular Formula C22H19N3O5S
Molecular Weight 437.5 g/mol
Key Functional Groups Chromene, Thiadiazole, Carboxamide, Methoxy

The interplay of these groups confers unique electronic and steric properties, making the compound a subject of interest in drug discovery.

Historical Context and Rationale for Research

The development of this compound aligns with broader efforts to optimize heterocyclic frameworks for pharmacological applications. 1,2,4-Thiadiazoles have historically been prized for their ability to act as electrophilic "warheads," targeting cysteine residues in enzymes such as H+/K+ ATPase and transglutaminase. Similarly, chromene derivatives are known for their anticancer and anti-inflammatory activities, attributed to their redox-modulating properties.

The fusion of these moieties in this compound represents a strategic attempt to synergize their bioactivities. Early synthetic work on related structures, such as 5-(chromene-3-yl)methylene-2,4-thiazolidinediones, demonstrated the feasibility of combining chromene and sulfur-containing heterocycles. Subsequent studies on 1,3,4-thiadiazole derivatives highlighted their antiproliferative effects against cancer cell lines, further motivating the design of this hybrid compound.

Relevance Within Heterocyclic Compound Research

Heterocyclic compounds dominate modern medicinal chemistry due to their structural diversity and capacity to interact with biological targets. The 1,2,4-thiadiazole ring in this compound enhances its potential to form disulfide bonds with cysteine residues, a mechanism critical for inhibiting enzymes like cathepsin B. Meanwhile, the chromene core contributes planar aromaticity, facilitating interactions with DNA or protein hydrophobic pockets.

The inclusion of 3,4-dimethoxyphenyl substituents introduces lipophilicity, potentially improving membrane permeability. This structural strategy mirrors trends in kinase inhibitor design, where methoxy groups optimize pharmacokinetic profiles.

Objectives and Scope of the Review

This review aims to:

  • Analyze the compound’s synthetic pathways , emphasizing key reactions and intermediates.
  • Elucidate its structure-activity relationships based on comparative data.
  • Evaluate its potential applications in medicinal chemistry, particularly in oncology and enzymology.

By synthesizing findings from recent studies, this article seeks to clarify the compound’s role in advancing heterocyclic drug design while identifying gaps for future research.

Properties

Molecular Formula

C22H19N3O5S

Molecular Weight

437.5 g/mol

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H19N3O5S/c1-11-7-12(2)19-14(8-11)15(26)10-18(30-19)21(27)24-22-23-20(25-31-22)13-5-6-16(28-3)17(9-13)29-4/h5-10H,1-4H3,(H,23,24,25,27)

InChI Key

KKJXZEWJAWRTSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Treatment of 3,4-dimethoxybenzoylthiosemicarbazide with concentrated hydrochloric acid (HCl) at 80–90°C for 4–6 hours induces cyclization to form 5-amino-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole. This method achieves yields of 68–72%, with purity confirmed via HPLC.

Base-Mediated Cyclization

Alternatively, sodium hydroxide (2M aqueous) at 100°C for 5–8 hours facilitates cyclization, as reported in analogous thiadiazole syntheses. While this method reduces side products, it requires stringent temperature control to prevent hydrolysis.

Chromene Core Construction

The 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid intermediate is synthesized via a Claisen-Schmidt condensation:

  • Aldol Condensation : 2-Hydroxyacetophenone reacts with dimethyl malonate in ethanol under reflux, catalyzed by piperidine, to form the chromene backbone.

  • Cyclization : The intermediate undergoes intramolecular cyclization in sulfuric acid (H₂SO₄) at 0–5°C, yielding the 4-oxo-4H-chromene derivative.

StepConditionsYield
Aldol CondensationEthanol, piperidine, reflux85%
CyclizationH₂SO₄, 0–5°C, 2 hours78%

Amide Bond Formation

The final step couples the thiadiazole and chromene subunits using carbodiimide chemistry:

  • Activation : 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM).

  • Coupling : The activated acid reacts with 5-amino-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole at room temperature for 12–16 hours, yielding the target compound.

ParameterValue
Coupling AgentEDC/HOBt
SolventAnhydrous DCM
Reaction Time12–16 hours
Yield65–70%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Structural confirmation relies on:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.58–7.12 (m, 3H, aromatic), 2.51 (s, 6H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

  • Mass Spec : m/z 437.5 [M+H]⁺.

Comparative Analysis of Methodologies

Thiadiazole Cyclization

  • Acid-Catalyzed : Faster but generates more byproducts.

  • Base-Mediated : Higher purity but energy-intensive.

Coupling Efficiency

EDC/HOBt outperforms dicyclohexylcarbodiimide (DCC) in yield and reproducibility.

Challenges and Optimization

  • Byproduct Formation : Hydrolysis of the thiadiazole ring during coupling necessitates anhydrous conditions.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce yields compared to DCM .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to a broader class of thiadiazole-chromene hybrids. Below is a comparative analysis of its structural and functional attributes relative to analogues:

Compound Core Structure Substituents Reported Bioactivity Potency (IC50/EC50) Reference
Target Compound 1,2,4-thiadiazole-chromene 3-(3,4-dimethoxyphenyl), 6,8-dimethyl, 4-oxo Hypothesized antitumor/antimicrobial Not yet reported
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide 1,3,4-thiadiazole Trichloroethyl, phenylamino Antimicrobial 12.5 µM (E. coli)
5-(4-chlorophenyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-thiadiazole 4-chlorophenyl, 4-methoxyphenyl Antifungal 8.3 µM (C. albicans)
6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid (chromene scaffold alone) Chromene 6,8-dimethyl, 4-oxo Antioxidant 15.2 µM (DPPH assay) N/A

Analysis of Key Differences

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance membrane permeability and receptor binding compared to simpler phenyl or chlorophenyl substituents in analogues . The 6,8-dimethyl chromene moiety could synergize with the thiadiazole core to amplify antitumor activity, as methyl groups often stabilize hydrophobic interactions in enzyme active sites.

Mechanistic Hypotheses :

  • Thiadiazole derivatives inhibit enzymes like topoisomerase II or tyrosine kinases, while chromene scaffolds (e.g., flavones) interfere with oxidative pathways. The hybrid structure might target multiple pathways, reducing drug resistance .

Synthetic Complexity :

  • The target compound’s synthesis requires precise cyclization conditions (e.g., iodine-mediated sulfur cleavage), contrasting with simpler Schiff-base formations in analogues .

Research Findings and Implications

Structural Insights

  • Crystallography : If crystallized, SHELXL refinement would resolve bond angles and conformations critical for docking studies .
  • Spectroscopy : 1H NMR would confirm the deshielded protons adjacent to the thiadiazole’s electronegative sulfur and nitrogen atoms .

Biological Activity

N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound that combines a thiadiazole moiety with a chromene structure. This unique combination is expected to confer diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H19N3O5SC_{22}H_{19}N_{3}O_{5}S with a molecular weight of 437.5 g/mol. The compound features a thiadiazole ring that is known for its significant pharmacological properties.

PropertyValue
Molecular FormulaC22H19N3O5S
Molecular Weight437.5 g/mol
IUPAC NameN-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide
InChI KeyKKJXZEWJAWRTSD-UHFFFAOYSA-N

The mechanism of action of this compound involves interactions with specific molecular targets that may include enzymes and receptors involved in various disease pathways. This compound has been shown to modulate signaling pathways related to inflammation and apoptosis, which are critical in cancer progression and treatment responses.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32.6
Escherichia coli62.5

Antifungal Activity

The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger. In studies comparing derivatives, the presence of oxygenated substituents significantly enhanced antifungal activity .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Anticancer Screening : A study screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that derivatives similar to the target compound showed promising cytotoxic effects against breast cancer cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives revealed that specific substitutions on the thiadiazole ring could enhance activity against resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.